6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]
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Overview
Description
6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a thiane ring fused to a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and pyridine intermediates. The reaction conditions often include the use of catalysts such as ytterbium(III) triflate and solvents like toluene, with microwave-dielectric heating to enhance yield and reduce reaction time .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) with Mn(OTf)2 as a catalyst at 25°C in water.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,5,5-trimethyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine]
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NS2 |
---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thiane] |
InChI |
InChI=1S/C11H15NS2/c1-4-11(8-13-6-1)9-3-7-14-10(9)2-5-12-11/h3,7,12H,1-2,4-6,8H2 |
InChI Key |
CFZKMZHADQBEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CSC1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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